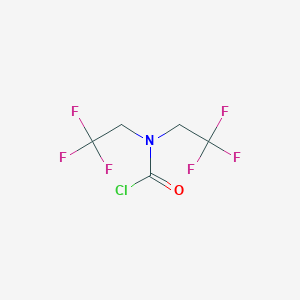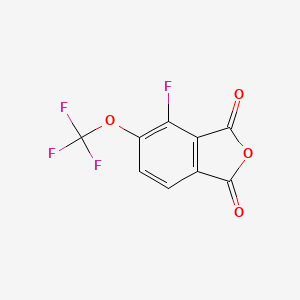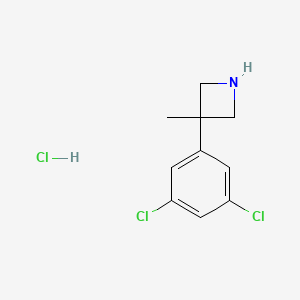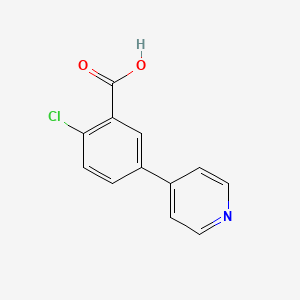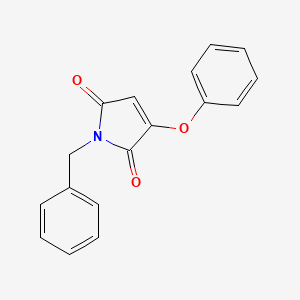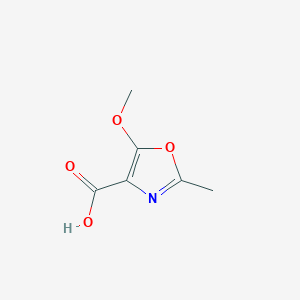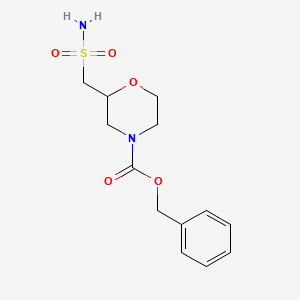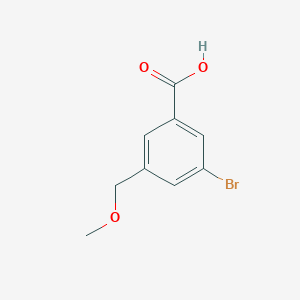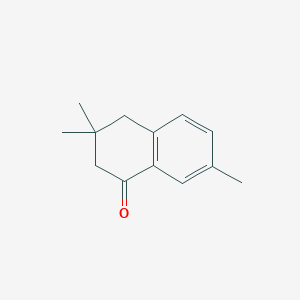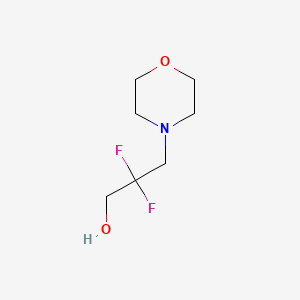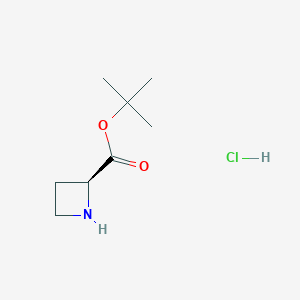
Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The molecular pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2s,4s)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- L-Proline tert-butyl ester hydrochloride
- Tert-butyl (2s)-pyrrolidine-2-carboxylate hydrochloride
Uniqueness
Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to other similar compounds with five-membered rings like pyrrolidines. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
tert-butyl (2S)-azetidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
Clé InChI |
CQDYQCBDUKAIAM-RGMNGODLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCN1.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)

